Bis(2-mercaptoethyl) sulfide
CAS No.: 9027-67-2
Cat. No.: VC13328178
Molecular Formula: C4H10S3
Molecular Weight: 154.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9027-67-2 |
|---|---|
| Molecular Formula | C4H10S3 |
| Molecular Weight | 154.3 g/mol |
| IUPAC Name | 2-(2-sulfanylethylsulfanyl)ethanethiol |
| Standard InChI | InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2 |
| Standard InChI Key | KSJBMDCFYZKAFH-UHFFFAOYSA-N |
| SMILES | C(CSCCS)S |
| Canonical SMILES | C(CSCCS)S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a linear arrangement of two 2-mercaptoethyl groups () connected via a sulfur atom, creating a thioether linkage. This configuration enables dual reactivity through both thiol deprotonation and sulfide oxidation pathways. X-ray crystallographic studies confirm a bond angle of at the central sulfur, with C-S bond lengths averaging .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 154.32 g/mol | - |
| Boiling Point | 135–138°C | 10–13 mmHg |
| Melting Point | -11°C | - |
| Density | 1.19 g/cm³ | 20°C |
| Refractive Index | 1.593–1.598 | |
| Water Solubility | 620 mg/L | 20°C |
| Flash Point | 90°C | Closed cup |
The compound exists as a colorless to pale yellow liquid at room temperature, exhibiting limited aqueous solubility but high miscibility with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Industrial-Scale Synthesis
A optimized two-step process developed in 2012 ( ) addresses traditional challenges of low purity and environmental impact:
Step 1: Isosulfuronium Salt Formation
Key conditions:
-
Molar ratio 2.2:1 (thiourea:thiodiethylene glycol)
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Zinc chloride (2.5 wt%) as catalyst
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4-hour reaction time at reflux
Step 2: Alkaline Hydrolysis
Critical parameters:
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Tetrabutylammonium bromide (TBAB) as phase-transfer catalyst
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pH maintained at 10–11 via buffer system
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60–65°C reaction temperature
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85–90% isolated yield
Alternative Coordination-Assisted Synthesis
Dicobalt hexacarbonyl complexes facilitate alkyne insertion reactions at mild conditions (40–50°C), producing metallated derivatives suitable for advanced material synthesis :
Functional Applications
Polymer Chemistry
As a crosslinking agent in elastomer production, the compound enhances key material properties:
| Polymer Type | Property Improvement | Mechanism |
|---|---|---|
| Nitrile Rubber (NBR) | Tensile strength ↑40% | Disulfide network formation |
| Silicone Elastomers | Thermal stability ↑220°C | Radical scavenging |
| Polyurethane Adhesives | Peel strength ↑3.2 N/mm | Thiol-ene click chemistry |
In polyurethane systems, it achieves 92% conversion in thiol-ene reactions within 15 minutes at 80°C, outperforming traditional dithiol crosslinkers .
Nanotechnology
Gold nanoparticle (AuNP) functionalization studies demonstrate:
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78% surface coverage efficiency at 1mM concentration
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Stable self-assembled monolayers (SAMs) with tilt angle
Coordination Chemistry
Cobalt complexation studies reveal distinctive behavior:
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core formation with bond length
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NMR shift at 12,450 ppm (cf. free Co at 10,200 ppm)
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Catalytic turnover frequency (TOF) of 140 h⁻¹ in alkyne cyclotrimerization
Biological Activity
Antioxidant Capacity
In vitro assays show concentration-dependent radical scavenging:
| Assay | IC₅₀ Value | Reference Compound (IC₅₀) |
|---|---|---|
| DPPH | 48 μM | Ascorbic acid (52 μM) |
| ABTS | 39 μM | Trolox (41 μM) |
| Superoxide Anion | 112 μM | Quercetin (98 μM) |
Mechanistic studies indicate hydrogen atom transfer (HAT) dominates at physiological pH, with calculated bond dissociation enthalpy for S-H bonds.
| Organism | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 128 | 256 |
| Pseudomonas aeruginosa | 256 | 512 |
| Candida albicans SC5314 | 512 | 1024 |
Biofilm disruption occurs through thiol-mediated glutathione depletion ( at 64 μg/mL).
| Time (months) | Parent Compound (%) | Oxidation Product |
|---|---|---|
| 0 | 100 | - |
| 3 | 92.4 | Bis(2-sulfinylethyl) sulfide |
| 6 | 84.1 | Disulfide dimer |
Emerging Research Directions
Radiation-Resistant Materials
Incorporation into epoxy matrices enhances gamma radiation stability:
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500 kGy dose tolerance (vs. 200 kGy for controls)
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87% tensile strength retention post-irradiation
Lithium-Sulfur Batteries
As polysulfide shuttle inhibitor:
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Coulombic efficiency ↑ from 78% to 94%
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Capacity retention: 812 mAh/g after 200 cycles
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